molecular formula C6H5N5O B13098551 [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide CAS No. 76196-12-8

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide

Cat. No.: B13098551
CAS No.: 76196-12-8
M. Wt: 163.14 g/mol
InChI Key: VOVWBOAVCLMBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide is a fused heterocyclic compound featuring a triazole ring fused with a pyridazine scaffold and a carboxamide functional group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It has been explored as a bromodomain inhibitor (BRD4) , antimicrobial agent , and antitumor candidate . The carboxamide moiety enhances hydrogen-bonding interactions with biological targets, improving binding affinity and selectivity. Synthetic routes often involve cyclization of hydrazine derivatives with pyridazine precursors or coupling reactions with acid chlorides or isocyanates .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-5(12)6-10-9-4-2-1-3-8-11(4)6/h1-3H,(H2,7,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWBOAVCLMBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504202
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-12-8
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

[1,2,4]Triazolo[4,3-b]pyridazine derivatives have demonstrated promising anticancer properties. For instance, a study highlighted the synthesis of several derivatives that exhibited potent inhibitory activities against various cancer cell lines. Notably, one compound showed an IC50 value of 0.98 µM against the A549 lung cancer cell line, reflecting its potential as an effective anticancer agent .

Antimicrobial Properties

Research has indicated that [1,2,4]triazolo[4,3-b]pyridazines possess significant antibacterial and antifungal activities. These compounds were evaluated against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimal inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives . This suggests their viability as candidates for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of [1,2,4]triazolo[4,3-b]pyridazine derivatives is crucial for optimizing their biological activity. Various substitutions at different positions on the triazole ring have been explored to enhance their potency and selectivity.

Compound Target Activity IC50 Value (µM) Comments
Compound 17ac-Met Inhibitor0.98Effective against A549 cells
Compound 39cAntibacterial3.125Effective against E. coli
Compound 70bThymidine Phosphorylase Inhibitor43.86 – 163.43Promising for anti-cancer therapy

Targeting Kinases

The inhibition of kinases such as c-Met and VEGFR-2 is a significant area of interest in cancer therapy. Compounds derived from [1,2,4]triazolo[4,3-b]pyridazine have been shown to selectively inhibit these kinases, which play critical roles in tumor growth and angiogenesis . For example, one derivative demonstrated an IC50 of 26 nM against c-Met, indicating its potential as a targeted cancer therapy.

Neuroprotective Effects

Recent studies suggest that [1,2,4]triazolo[4,3-b]pyridazine derivatives may also exhibit neuroprotective effects. These compounds have been evaluated for their ability to modulate pathways involved in neurodegenerative diseases . Their efficacy in this area could lead to novel treatments for conditions such as Alzheimer’s disease.

Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of [1,2,4]triazolo[4,3-b]pyridazine derivatives in humans. Preliminary results indicate that these compounds are well-tolerated with manageable side effects while showing promising therapeutic benefits in targeted populations .

Patent Literature

The patent literature reveals ongoing research into the synthesis and application of these compounds for various therapeutic uses, including their role in treating proliferative diseases and as modulators of kinase activity . This underscores the commercial interest and potential market applications for these derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s ability to bind to these targets is often mediated by its unique structural features, which allow for high-affinity interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include derivatives with substitutions at the 3- and 6-positions of the triazolo-pyridazine core. These modifications influence pharmacological activity, solubility, and metabolic stability:

Compound Name/ID Substituents (R₁/R₆) Biological Activity Key Findings References
Compound 6 (STK651245) R₃: CF₃; R₆: 1H-indol-3-yl ethyl BRD4 bromodomain inhibition Moderate BRD4 affinity (IC₅₀ ~500 nM)
Compound 7 (Z1220635364) R₃: CH₃; R₆: 5-fluoroindol-3-yl Antimicrobial Moderate activity against Gram-positive bacteria
PF-4254644 R₃: CH(CH₃)₂; R₆: quinoline c-Met kinase inhibition High potency (IC₅₀ < 1 nM), excellent selectivity
N-Benzyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide Pyridine-fused triazole core Antitumor (scaffold-switching study) Reduced activity compared to imidazo[1,2-b]pyridazine analogs
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate R₃: COOEt Intermediate for carboxamide synthesis Hydrolyzed to carboxylic acid for further derivatization

Thermodynamic and Kinetic Stability

  • Triazolo-pyridazines with electron-withdrawing groups (e.g., CF₃) exhibit higher thermal stability, as seen in decomposition studies of related tetrazine derivatives .

Biological Activity

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide is a heterocyclic compound known for its complex structure that combines a triazole ring fused to a pyridazine ring with a carboxamide functional group. This unique configuration is believed to contribute to its diverse biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C7H6N6O\text{C}_{7}\text{H}_{6}\text{N}_{6}\text{O}

Synthesis methods for [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide typically involve cyclization reactions that create the triazole and pyridazine moieties. Methods include the use of various reagents and conditions to optimize yield and purity. Notably, several derivatives have been synthesized to explore structure-activity relationships (SAR) that enhance biological efficacy.

Anticancer Activity

Research indicates that [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. A study evaluating a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines found that compound 4q , a derivative of this scaffold, demonstrated potent activity with IC50 values ranging from 0.008 to 0.014 µM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .

Table 1: Antiproliferative Activity of Compound 4q

Cell LineIC50 (µM)
SGC-79010.014
A5490.008
HT-10800.012

The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for mitosis. Immunostaining assays confirmed that 4q disrupts microtubule dynamics significantly .

Bromodomain Inhibition

Recent studies have also identified derivatives of [1,2,4]triazolo[4,3-b]pyridazine as potential bromodomain inhibitors. In vitro screening revealed micromolar IC50 values against the BRD4 bromodomain, suggesting these compounds could modulate gene expression by interfering with bromodomain interactions .

Table 2: Inhibitory Activity Against BRD4

CompoundIC50 (µM)
Derivative A5.0
Derivative B7.5

The biological activity of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide is primarily attributed to its ability to bind to specific molecular targets such as tubulin and bromodomains. The binding affinity and selectivity for these targets are influenced by the structural modifications made during synthesis.

Case Studies

One notable case study involved the evaluation of various substituted derivatives in the context of cancer treatment. The study systematically altered substituents on the triazolo-pyridazine scaffold to assess their effects on biological activity. The most promising compounds displayed not only potent antiproliferative effects but also favorable pharmacokinetic profiles in preliminary animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.